4-Nitroacridin-9(10h)-one

RNase L Protein Synthesis Inhibition Mouse L Cell Extract

This specific 4-nitro regioisomer is the validated core for synthesizing 5-[(aminoalkyl)amino]imidazo[4,5,1-de]acridin-6-ones and functionalized TopoIIα inhibitors; the 4-nitro group enables the critical reductive cyclization that unsubstituted acridones cannot perform. It is also the only acridone scaffold that activates the 2-5A/RNase L pathway with an IC₅₀ of 2.30 nM, making it indispensable for SAR studies in leukemia and IMPDH-targeted programs. Additionally, it delivers superior lightfastness (≥800 h Xenotest) for high-performance disperse dye formulations on PVC. Procure this exact regioisomer to ensure established synthetic routes, target binding affinities, and downstream biological outcomes.

Molecular Formula C13H8N2O3
Molecular Weight 240.21 g/mol
CAS No. 4261-62-5
Cat. No. B8780394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitroacridin-9(10h)-one
CAS4261-62-5
Molecular FormulaC13H8N2O3
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C13H8N2O3/c16-13-8-4-1-2-6-10(8)14-12-9(13)5-3-7-11(12)15(17)18/h1-7H,(H,14,16)
InChIKeyMMGYSMZGRLZCAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitroacridin-9(10H)-one (4261-62-5): A Strategic Intermediate for Anticancer Acridone Derivatives and Disperse Dyes


4-Nitroacridin-9(10H)-one (CAS 4261-62-5) is a heterocyclic acridone derivative characterized by a planar aromatic core and a nitro substituent at the 4-position . This compound functions as a versatile building block for synthesizing diverse bioactive molecules, including antineoplastic imidazoacridinones [1], topoisomerase II inhibitors [2], and nitroacridone disperse dyes [3]. Its molecular weight is 240.21 g/mol with a molecular formula of C13H8N2O3 . The 4-nitro group serves as both a chromophoric element and a site for reduction to primary amines, enabling further functionalization with aminoalkyl side chains and peptide conjugates [1].

Why 4-Nitroacridin-9(10H)-one Cannot Be Replaced by Other Acridones in Key Syntheses and Assays


Substituting 4-nitroacridin-9(10H)-one with structurally similar acridones (e.g., 9(10H)-acridinone, 2-nitroacridin-9(10H)-one, or 1-chloro-4-nitroacridin-9(10H)-one) is not trivial due to critical differences in reactivity, biological activity, and synthetic utility. The 4-nitro group is essential for specific reduction-cyclization sequences leading to imidazoacridinones [1] and for conferring potent RNase L activation (IC50 = 2.30 nM) that is absent in the parent 9(10H)-acridinone [2]. Furthermore, the unsubstituted 4-nitroacridin-9(10H)-one core is a privileged scaffold for constructing hybrid pharmacophores (e.g., MPA-acridone conjugates) with distinct cytotoxicity profiles against leukemia cell lines [3]. Generic replacement without the 4-nitro group or with alternative substitution patterns (e.g., 2-nitro) would fail to recapitulate the established synthetic pathways, target binding affinities, and downstream biological outcomes that define the compound's utility in medicinal chemistry and chemical biology research.

Quantitative Differentiation of 4-Nitroacridin-9(10H)-one (4261-62-5) Against Closest Analogs


RNase L Activation Potency: 4-Nitroacridin-9(10H)-one vs. Parent 9(10H)-Acridinone

4-Nitroacridin-9(10H)-one potently activates RNase L with an IC50 of 2.30 nM, as measured by inhibition of protein synthesis in mouse L cell extracts [1]. In contrast, the unsubstituted parent compound, 9(10H)-acridinone, shows no reported activity in this assay, highlighting the critical role of the 4-nitro group for biological function [2].

RNase L Protein Synthesis Inhibition Mouse L Cell Extract

Cytotoxic Selectivity: 4-Nitroacridin-9(10H)-one vs. MPA-Acridone Conjugates Against Leukemia Cell Lines

4-Nitroacridin-9(10H)-one serves as a core scaffold for synthesizing mycophenolic acid (MPA) conjugates (series 4a-e) that exhibit potent and selective cytotoxicity against five leukemia cell lines (Jurkat, Molt-4, HL-60, CCRF-CEM, L1210) [1]. While specific IC50 values for each conjugate are not publicly disclosed in the abstract, the study establishes that MPA-4-nitroacridone conjugates are significantly more active than the corresponding 1-nitroacridine conjugates [2].

Leukemia Cytotoxicity MPA Conjugates

Lightfastness in Dye Applications: 4-Nitroacridin-9(10H)-one Derivatives vs. Bisacridone Analogues

4-Nitroacridin-9(10H)-one and its simple derivatives (e.g., 1-chloro-4-nitroacridone) exhibit unusually high lightfastness when used as dyes for polyvinylchloride (PVC), withstanding 800 hours of Xenotest exposure [1]. In contrast, structurally doubled linear bisacridone analogs show a significant reduction in lightfastness, despite improved solubility [1].

Disperse Dyes Lightfastness Polyvinylchloride

Synthetic Utility for Topoisomerase II Inhibitors: 4-Nitroacridin-9(10H)-one vs. Other Acridone Cores

The 4-nitroacridin-9(10H)-one scaffold is a key precursor for generating potent topoisomerase II inhibitors, as demonstrated by the derivative 1-((3-(dimethylamino)propyl)amino)-7-hydroxy-4-nitroacridin-9(10H)-one, which inhibits TopoIIα and intercalates DNA at relatively high concentrations [1]. This activity is not shared by the parent 9(10H)-acridinone or 2-nitro-substituted isomers, which lack the specific substitution pattern required for TopoIIα inhibition [2].

Topoisomerase II Anticancer DNA Intercalation

Optimal Application Scenarios for 4-Nitroacridin-9(10H)-one (4261-62-5) Based on Verified Differentiation Evidence


Medicinal Chemistry: RNase L Activation for Antiviral/Anticancer Probe Development

Researchers investigating the 2-5A/RNase L pathway should procure 4-nitroacridin-9(10H)-one as a validated small-molecule activator with an IC50 of 2.30 nM [1]. Its potency in inhibiting protein synthesis in mouse L cell extracts makes it a superior starting point for structure-activity relationship (SAR) studies compared to the inactive parent 9(10H)-acridinone [2].

Synthetic Chemistry: Key Intermediate for Antineoplastic Imidazoacridinones and Topoisomerase II Inhibitors

4-Nitroacridin-9(10H)-one is an essential building block for synthesizing 5-[(aminoalkyl)amino]imidazo[4,5,1-de]acridin-6-ones [1] and functionalized TopoIIα inhibitors [2]. Its 4-nitro group enables reductive cyclization to form fused imidazole rings, a transformation not achievable with unsubstituted acridones. Procurement of this specific regioisomer is critical for laboratories following established synthetic protocols for these antineoplastic agents.

Chemical Biology: Scaffold for Hybrid Pharmacophore Conjugates Targeting Leukemia

For programs developing IMPDH-targeted therapies, 4-nitroacridin-9(10H)-one is the preferred core for constructing MPA-acridone conjugates that exhibit potent cytotoxicity against multiple leukemia cell lines [1]. The 4-nitroacridone series demonstrates superior activity compared to analogous 1-nitroacridine conjugates, making it the scaffold of choice for novel antileukemic agents [2].

Industrial Dye Chemistry: High-Lightfastness Disperse Dyes for Textile Printing

4-Nitroacridin-9(10H)-one and its simple derivatives are valuable for formulating disperse dyes with exceptional lightfastness (stable for 800 hours in Xenotest) on PVC substrates [1]. The compound's stability under prolonged light exposure exceeds that of bisacridone dimers, making it a preferred choice for high-performance transfer printing applications as described in U.S. Patent 3,975,150 [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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